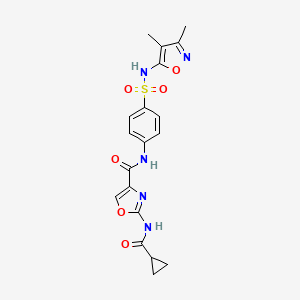
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DFP-10825 and is a pyrazole derivative. DFP-10825 has been shown to exhibit various biochemical and physiological effects, making it a promising tool for scientific research.
Mécanisme D'action
DFP-10825 works by selectively inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in various biological processes, including cell growth and division, signal transduction, and metabolism. By inhibiting the activity of protein kinases, DFP-10825 can help researchers better understand the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit various biochemical and physiological effects. One of the main effects of DFP-10825 is its ability to selectively inhibit the activity of protein kinases. This inhibition can lead to various downstream effects, including changes in cell growth and division, signal transduction, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFP-10825 in lab experiments is its selectivity for protein kinases. This selectivity allows researchers to study the function of these enzymes without affecting other cellular processes. However, one of the main limitations of using DFP-10825 is its potential toxicity. DFP-10825 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DFP-10825 in scientific research. One potential direction is the development of more selective protein kinase inhibitors based on the structure of DFP-10825. Another future direction is the use of DFP-10825 in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to better understand the potential toxic effects of DFP-10825 and to develop strategies to mitigate these effects.
In conclusion, DFP-10825 is a promising tool for scientific research due to its ability to selectively inhibit the activity of protein kinases. While there are limitations to its use, the potential applications of DFP-10825 in scientific research are vast, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of DFP-10825 involves the reaction of 4-chloro-3-formyl-1H-pyrazole with 2,2-difluoroethylamine and propoxymethyl chloride. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been shown to exhibit various biochemical and physiological effects, making it a promising tool for scientific research. One of the main scientific research applications of DFP-10825 is its use as a chemical probe to study the function of protein kinases. DFP-10825 has been shown to selectively inhibit the activity of protein kinases, making it a valuable tool for studying their role in various biological processes.
Propriétés
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDUKJKQUSECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)


![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)
![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)
![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

